6-{(Z)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
6-{(Z)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines
Preparation Methods
The synthesis of 6-{(Z)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of various substituents through condensation and cyclization reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
6-{(Z)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazolopyrimidines with different substituents These compounds share a common core structure but differ in their biological activities and applications due to variations in their substituents
Some similar compounds include:
- 6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
- 6-[4-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.
- (5Z,6Z)-6-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-5-imino-2-(3-pyridinyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
This article provides a comprehensive overview of 6-{(Z)-1-[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483 g/mol |
IUPAC Name |
(6Z)-6-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O3S/c1-3-8-20-28-29-22(26)17(23(30)27-24(29)33-20)11-16-12-18(25)21(19(13-16)31-4-2)32-14-15-9-6-5-7-10-15/h5-7,9-13,26H,3-4,8,14H2,1-2H3/b17-11-,26-22? |
InChI Key |
FHXXFDKBQHTOQR-KRKDOYDSSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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